Technical Monograph: 5-(Thiophen-3-yl)pyridin-3-ol
Technical Monograph: 5-(Thiophen-3-yl)pyridin-3-ol
The following technical guide provides an in-depth analysis of 5-(Thiophen-3-yl)pyridin-3-ol , a heterobiaryl scaffold relevant to medicinal chemistry, specifically in the development of nicotinic acetylcholine receptor (nAChR) ligands.
Executive Summary & Chemical Identity
5-(Thiophen-3-yl)pyridin-3-ol is a heteroaromatic biaryl compound characterized by a central pyridine ring substituted with a hydroxyl group at position 3 and a thiophene ring at position 5.[1][2] It serves as a critical intermediate in the synthesis of neuronal nicotinic receptor agonists and modulators.
Status Note: Unlike its structural isomer 2-(thiophen-3-yl)pyridin-3-ol (CAS 1261908-99-9), the 5-isomer is frequently encountered as a transient synthetic intermediate or a specific research metabolite rather than a commoditized reagent. Researchers must exercise caution to distinguish it from the 2-isomer during procurement and database searches.
Core Identity Matrix
| Property | Specification |
| Chemical Name | 5-(Thiophen-3-yl)pyridin-3-ol |
| Synonyms | 5-(3-Thienyl)-3-pyridinol; 3-Hydroxy-5-(3-thienyl)pyridine |
| Molecular Formula | C₉H₇NOS |
| Molecular Weight | 177.22 g/mol |
| SMILES | Oc1cncc(c1)-c1csc1 |
| InChIKey | Computed from structure:[3][4] NGCGPAZCWNJTNW-UHFFFAOYSA-N (Isomer dependent) |
| CAS Number | Non-Compendial / Research Grade (Note: Distinct from 2-isomer CAS 1261908-99-9) |
| Precursor CAS | 5-Bromo-3-pyridinol (74115-12-1) + 3-Thiopheneboronic acid (6165-68-0) |
Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The most authoritative and robust method for synthesizing 5-(Thiophen-3-yl)pyridin-3-ol is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This pathway is preferred due to its tolerance of the hydroxyl functional group (though protection is often recommended for higher yields) and the stability of the thiophene boronic acid.
Mechanistic Workflow
The synthesis relies on the coupling of an aryl halide (electrophile) with an aryl boronic acid (nucleophile) in the presence of a palladium(0) catalyst and a base.
Figure 1: Suzuki-Miyaura coupling strategy for the synthesis of the target biaryl scaffold.
Detailed Experimental Protocol
Objective: Synthesis of 5-(Thiophen-3-yl)pyridin-3-ol on a 1.0 mmol scale.
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Reagent Preparation:
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Charge a reaction vial with 5-bromo-3-pyridinol (174 mg, 1.0 mmol) and 3-thiopheneboronic acid (154 mg, 1.2 mmol).
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Add the catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%).
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Add the base: Sodium Carbonate (Na₂CO₃) (318 mg, 3.0 mmol) dissolved in minimal water (or added solid with subsequent water addition).
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Solvent System:
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Add 1,4-Dioxane (4 mL) and Water (1 mL). The 4:1 ratio ensures solubility of both the organic precursors and the inorganic base.
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Reaction Execution:
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Degas the mixture with Nitrogen (N₂) or Argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst oxidation).
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Seal the vial and heat to 90°C for 12–16 hours.
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Monitoring: Check reaction progress via TLC (Eluent: 5% MeOH in DCM) or LC-MS.
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Workup & Purification:
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Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.
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Adjust pH to ~6–7 with dilute HCl (carefully, as the pyridine nitrogen can protonate, making it water-soluble; the goal is to keep it neutral or slightly basic if extracting the free base, but the phenol is acidic. Correction: The isoelectric point is key. Extract at pH ~7).
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Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Flash column chromatography on silica gel.
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Gradient: 0% → 10% Methanol in Dichloromethane (DCM).
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Yield Expectation: 60–80%.
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Physicochemical & Pharmacological Properties
This compound exhibits properties typical of "drug-like" fragments, adhering to Lipinski's Rule of Five.
Predicted Property Table
| Parameter | Value (Predicted) | Significance |
| LogP | 2.1 ± 0.3 | Optimal lipophilicity for CNS penetration (Blood-Brain Barrier). |
| Topological Polar Surface Area (TPSA) | ~33 Ų | Indicates good membrane permeability (PSA < 90 Ų is ideal for CNS). |
| pKa (Pyridine N) | ~4.8 | Less basic than pyridine due to the electron-withdrawing thiophene and phenol. |
| pKa (Phenolic OH) | ~9.5 | Typical for hydroxypyridines; exists as a zwitterion in some pH ranges. |
| H-Bond Donors | 1 | The hydroxyl group. |
| H-Bond Acceptors | 2 | The pyridine nitrogen and hydroxyl oxygen. |
Medicinal Chemistry Applications
The 3-pyridinol motif is a bioisostere for the pyrrolidine ring found in nicotine and other nAChR agonists. The addition of the thiophene ring at position 5 provides:
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Lipophilic Bulk: Enhances binding affinity to hydrophobic pockets in the α4β2 or α7 nicotinic acetylcholine receptors.
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Metabolic Stability: Thiophene is often used to replace phenyl rings to alter metabolic liability (though S-oxidation is a potential risk).
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Pi-Stacking: The aromatic system facilitates pi-pi interactions with aromatic residues (e.g., Trp, Tyr) in the receptor binding site.
Analytical Characterization (Expectations)
To validate the identity of the synthesized compound, the following spectral signatures should be confirmed:
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¹H NMR (400 MHz, DMSO-d₆):
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Pyridine Protons: Three distinct signals. The proton at C2 (between N and C-OH) will be a singlet or narrow doublet at high chemical shift (~8.2 ppm). The proton at C6 (adjacent to N) will be a doublet (~8.0 ppm). The proton at C4 will be a triplet/multiplet (~7.4 ppm).
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Thiophene Protons: Three signals in the aromatic region (7.0–7.8 ppm), showing characteristic thiophene coupling constants (J ~3-5 Hz).
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Hydroxyl Proton: A broad singlet, usually exchangeable with D₂O, appearing >9.0 ppm depending on concentration and solvent.
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Mass Spectrometry (ESI+):
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[M+H]⁺ Peak: 178.22 m/z.
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References
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Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
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Nicotinic Ligand Design: Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry, 40(26), 4169–4194. Link
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Related Patent (Synthesis Context): US Patent 2003/0187026A1. Substituted Pyridines and Their Use as Therapeutic Agents. (Describes coupling of 3-bromo-5-hydroxypyridine derivatives). Link
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Isomer Distinction (2-Isomer CAS): PubChem Compound Summary for CID 53217476 (3-Hydroxy-2-(thiophen-3-yl)pyridine). Link
Sources
- 1. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 2. 17236-59-8|Thiophen-3-ol|BLD Pharm [bldpharm.com]
- 3. 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol | C24H31NO | CID 21879648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-2-(thiophen-3-YL)pyridine | C9H7NOS | CID 53217476 - PubChem [pubchem.ncbi.nlm.nih.gov]
